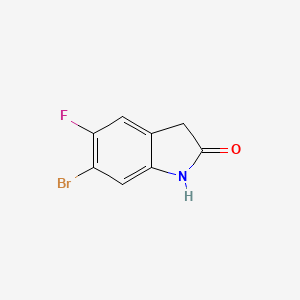

6-Bromo-5-fluoroindolin-2-one

Descripción general

Descripción

6-Bromo-5-fluoroindolin-2-one is a chemical compound with the molecular formula C8H5BrFNO . It is also known by its IUPAC name, 6-bromo-5-fluoro-1,3-dihydroindol-2-one .

Synthesis Analysis

The synthesis of 6-Bromo-5-fluoroindolin-2-one involves several stages . The first stage involves the reaction of sodium hydride with 1-bromo-2,4-difluoro-5-nitrobenzene and dimethyl malonate in dioxane. This reaction is carried out at 11-20°C for about 17.75 hours. The reaction mixture is then treated with saturated aqueous ammonium chloride solution and diluted with tert-butyl methyl ether, water, and saturated aqueous ammonium chloride solution .Molecular Structure Analysis

The molecular structure of 6-Bromo-5-fluoroindolin-2-one consists of a bromine atom and a fluorine atom attached to an indolin-2-one ring . The InChI code for this compound is 1S/C8H5BrFNO/c9-5-3-7-4 (1-6 (5)10)2-8 (12)11-7/h1-3,11-12H .Physical And Chemical Properties Analysis

6-Bromo-5-fluoroindolin-2-one is a solid compound . It has a molecular weight of 230.04 . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Aplicaciones Científicas De Investigación

Pharmacology

6-Bromo-5-fluoroindolin-2-one: is a compound that has garnered interest in pharmacological research due to its potential as a building block for drug development. Its incorporation into various molecular frameworks can lead to the creation of novel therapeutic agents with enhanced reactivity and selectivity . The compound’s ability to influence biological activity when integrated into drug molecules makes it a valuable candidate for synthesizing new medications.

Material Science

In material science, 6-Bromo-5-fluoroindolin-2-one can be utilized in the synthesis of advanced materials. Its unique chemical structure could contribute to the development of materials with specific electronic or photonic properties, which are essential in creating innovative products for various industrial applications .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, serving as an intermediate for the preparation of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent in the synthesis of diverse organic compounds .

Analytical Chemistry

In analytical chemistry, 6-Bromo-5-fluoroindolin-2-one could be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its well-defined structure and properties make it suitable for method development and calibration purposes .

Biochemistry Research

The compound’s potential effects on biological systems make it an interesting subject for biochemistry research. It could be used to study enzyme interactions, receptor binding, or as a precursor for biomolecules with specific functions .

Medicinal Chemistry

6-Bromo-5-fluoroindolin-2-one: is significant in medicinal chemistry for the design and synthesis of new drugs. Its incorporation into drug candidates could lead to compounds with improved pharmacokinetic and pharmacodynamic profiles .

Industrial Applications

While specific industrial applications of 6-Bromo-5-fluoroindolin-2-one are not detailed in the available literature, its role as a chemical intermediate suggests its use in the synthesis of various industrial chemicals. These could range from polymers to specialty chemicals used in different sectors .

Safety and Hazards

6-Bromo-5-fluoroindolin-2-one is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H317, and H319, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

6-bromo-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZPDMAAXMNKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729328 | |

| Record name | 6-Bromo-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-fluoroindolin-2-one | |

CAS RN |

893620-44-5 | |

| Record name | 6-Bromo-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

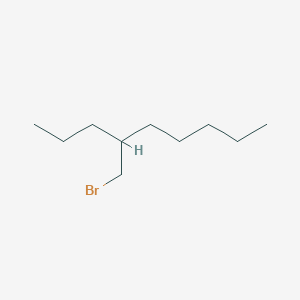

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)

![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)